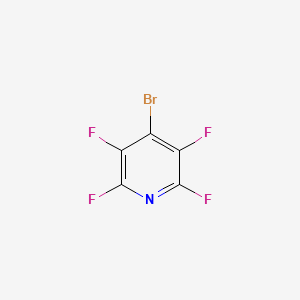

4-Bromo-2,3,5,6-tetrafluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5BrF4N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCGGIUJABHGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188609 | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3511-90-8 | |

| Record name | 4-Bromotetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3511-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003511908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-Bromo-2,3,5,6-tetrafluoropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,3,5,6-tetrafluoropyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 3511-90-8). This fluorinated heterocyclic compound is a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique reactivity, stemming from the electron-withdrawing nature of the four fluorine atoms and the presence of a bromine atom, makes it an attractive substrate for nucleophilic aromatic substitution and cross-coupling reactions.[1] This document details a primary synthetic route from pentafluoropyridine and outlines the expected outcomes from standard analytical characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All experimental protocols are described in detail, and quantitative data is summarized for clarity.

Synthesis Pathway

The principal method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine. The pyridine ring is highly activated towards nucleophilic attack by the five electron-withdrawing fluorine atoms. The attack occurs preferentially at the 4-position (para to the nitrogen atom), leading to the selective displacement of the fluoride ion by a bromide nucleophile.[2][3]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound via nucleophilic substitution on pentafluoropyridine.

Materials:

-

Pentafluoropyridine (1.0 eq)

-

Anhydrous Lithium Bromide (LiBr) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous lithium bromide (1.2 eq).

-

Add anhydrous DMF to the flask to dissolve the salt.

-

Add pentafluoropyridine (1.0 eq) to the stirred solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a clear, colorless liquid.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3511-90-8 | [4] |

| Molecular Formula | C₅BrF₄N | [4] |

| Molecular Weight | 229.96 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 134-135 °C | [4] |

| Density | 1.92 g/mL at 25 °C | [4] |

| Refractive Index (n₂₀/D) | 1.464 | [4] |

Characterization

A general workflow for the characterization of the synthesized product is outlined below.

Caption: General workflow for the purification and characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Prepare a sample by dissolving ~20-30 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹⁹F and ¹³C{¹H} NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹⁹F NMR, use CFCl₃ (δ = 0 ppm) as an external standard.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

Expected Results:

-

¹H NMR: No signals are expected as the molecule contains no hydrogen atoms.

-

¹⁹F NMR: Due to the molecule's symmetry, two distinct signals are expected.

-

A multiplet corresponding to the two equivalent fluorine atoms at the C-2 and C-6 positions.

-

A multiplet corresponding to the two equivalent fluorine atoms at the C-3 and C-5 positions.

-

The chemical shifts for fluorine atoms on an aromatic ring typically appear in the range of -100 to -170 ppm.[5][6]

-

-

¹³C NMR: Three signals are expected due to symmetry. Each signal will exhibit coupling to fluorine (JCF).

-

C-4: The carbon atom bonded to bromine.

-

C-2, C-6: The two equivalent carbon atoms adjacent to the nitrogen.

-

C-3, C-5: The two equivalent carbon atoms meta to the nitrogen.

-

| Nucleus | Expected Number of Signals | Expected Multiplicity | J-Coupling |

| ¹H | 0 | - | - |

| ¹⁹F | 2 | Multiplets | JFF |

| ¹³C | 3 | Multiplets | JCF |

Mass Spectrometry (MS)

Protocol:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small sample of the product in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Inject the sample into the GC-MS system. Use a standard non-polar column and a temperature program suitable for the compound's boiling point.

-

Acquire the mass spectrum using Electron Ionization (EI).

Expected Results: The mass spectrum will provide the molecular weight and crucial information about the elemental composition.

-

Molecular Ion (M⁺): The most critical feature is the isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8]

-

This results in two molecular ion peaks of nearly equal intensity:

-

M⁺ peak: at m/z ≈ 229 (for the C₅F₄N⁷⁹Br isotope)

-

[M+2]⁺ peak: at m/z ≈ 231 (for the C₅F₄N⁸¹Br isotope)

-

-

The presence of this characteristic 1:1 doublet at the highest m/z is strong evidence for a molecule containing one bromine atom.[9]

| Ion | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Expected Relative Intensity |

| [C₅F₄NBr]⁺ (M⁺) | 229 | 231 | ~1:1 |

Infrared (IR) Spectroscopy

Protocol:

-

Acquire the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

Expected Results: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-F Stretching: Strong, characteristic absorption bands are expected in the 1000-1400 cm⁻¹ region.

-

C=N and C=C Stretching (Aromatic Ring): Multiple sharp absorption bands are expected in the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.

-

The spectrum will lack O-H, N-H, and C-H stretching bands above 3000 cm⁻¹.

Safety Information

This compound is a chemical that should be handled with care in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |

| H319: Causes serious eye irritation.[4] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| H335: May cause respiratory irritation.[4] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound 98 3511-90-8 [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-2,3,5,6-tetrafluoropyridine. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated pyridines in their work. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to illustrate key chemical processes.

Core Physicochemical Properties

This compound is a halogenated pyridine derivative with a unique combination of properties conferred by the presence of both bromine and fluorine atoms on the pyridine ring. These features make it a valuable building block in organic synthesis, particularly in the preparation of complex molecules for pharmaceutical and agrochemical applications.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅BrF₄N | |

| Molecular Weight | 229.96 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 134-135 °C | |

| Density | 1.92 g/mL at 25 °C | |

| Refractive Index (n₂₀/D) | 1.464 | |

| Melting Point | Below 25 °C | [1] |

Note: A specific melting point has not been definitively reported in the surveyed literature. However, as the substance is a liquid at room temperature (25 °C), its melting point is confirmed to be below this temperature.

Solubility Profile

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from the analysis of closely related compounds.

-

¹H NMR: Due to the absence of protons on the pyridine ring, a ¹H NMR spectrum of a pure sample would not show any signals corresponding to the molecule itself. Any observed signals would likely be from residual solvents or impurities.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached fluorine and bromine atoms, with the carbon attached to bromine appearing at a different chemical shift compared to the fluorine-bound carbons. The carbon atoms will exhibit coupling with the adjacent fluorine atoms (¹J-CF, ²J-CF, etc.), leading to splitting of the signals.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two sets of chemically non-equivalent fluorine atoms (at the 2,6- and 3,5-positions). These signals would likely appear as multiplets due to fluorine-fluorine coupling. The chemical shifts would be characteristic of fluorine atoms attached to an aromatic pyridine ring.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is clamped within a Thiele tube or an oil bath, ensuring the heat-transfer liquid is above the level of the sample.

-

The apparatus is heated gently and steadily.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Solubility (Gravimetric Method)

This protocol outlines a general procedure for determining the solubility of a compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials with caps

-

Spatula

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish

Procedure:

-

A known volume of the desired solvent (e.g., water, ethanol, acetone, chloroform, hexane) is placed into a vial.

-

The vial is placed in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allowed to equilibrate.

-

A small, accurately weighed amount of this compound is added to the solvent.

-

The mixture is stirred vigorously until the solid is completely dissolved.

-

Step 3 and 4 are repeated until a small amount of undissolved solute remains, indicating that a saturated solution has been formed.

-

The solution is allowed to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

A known volume of the saturated solution is carefully withdrawn using a filtered syringe to separate the supernatant from any undissolved solid.

-

The withdrawn solution is transferred to a pre-weighed evaporating dish.

-

The solvent is evaporated from the dish (e.g., in a fume hood or under reduced pressure).

-

The dish is reweighed to determine the mass of the dissolved this compound.

-

The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Chemical Synthesis and Reactivity

This compound is a key synthetic intermediate. Its reactivity is dominated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The bromine atom also provides a handle for various cross-coupling reactions.

Synthesis Pathway: Nucleophilic Aromatic Substitution

A common method for the synthesis of 4-substituted tetrafluoropyridines involves the nucleophilic aromatic substitution of pentafluoropyridine. In the case of this compound, a bromide source is used as the nucleophile.

Reactivity and Applications

The electron-withdrawing fluorine atoms make the 4-position of the pyridine ring highly susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups. Furthermore, the carbon-bromine bond can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[2]

A significant application of this compound is in the preparation of highly reactive organometallic reagents, such as 2,3,5,6-tetrafluoro-4-pyridylzinc and -cadmium reagents.[2] These reagents are valuable in synthetic chemistry for the introduction of the tetrafluoropyridyl moiety into organic molecules.

References

In-Depth Technical Guide to the ¹⁹F NMR Spectroscopy of 4-Bromo-2,3,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹⁹F NMR Spectroscopic Data

The structure of 4-Bromo-2,3,5,6-tetrafluoropyridine dictates a specific set of magnetic environments for the fluorine atoms. Due to the symmetry of the molecule, the four fluorine atoms are chemically equivalent in pairs. The fluorine atoms at the 2- and 6-positions (F-2,6) are equivalent, as are the fluorine atoms at the 3- and 5-positions (F-3,5). This will result in two distinct signals in the ¹⁹F NMR spectrum.

The chemical shifts (δ) are predicted based on the electronic environment of the fluorine nuclei. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the bromine atom will influence the shielding of the fluorine atoms. The coupling constants (J) arise from through-bond interactions between the different fluorine nuclei.

The expected ¹⁹F NMR data is summarized in the table below.

| Position | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| F-2,6 | -85 to -95 | Triplet of triplets (tt) or complex multiplet | ³J(F2-F3), ⁴J(F2-F5), ⁵J(F2-F6) |

| F-3,5 | -150 to -160 | Triplet of triplets (tt) or complex multiplet | ³J(F3-F2), ⁴J(F3-F4(Br)), ⁵J(F3-F6) |

Note: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The exact values can vary depending on the solvent and experimental conditions.

Spin-Spin Coupling Pathway

The observed multiplicities of the signals arise from spin-spin coupling between the non-equivalent fluorine nuclei. The following diagram illustrates the expected coupling relationships in this compound.

Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling in this compound.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following is a general protocol for the analysis of this compound.

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the solvent is free from fluorine-containing impurities.

-

Add a small amount of a reference standard, such as trifluorotoluene (C₆F₅CF₃), if an internal reference is desired. Alternatively, an external reference of CFCl₃ in a sealed capillary can be used.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Tune and match the probe for the ¹⁹F frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution. A good shim will result in a narrow and symmetrical peak shape for the reference signal.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be used initially to ensure all signals are captured.

-

Transmitter Offset: Center the transmitter offset in the expected chemical shift range of the aromatic fluorines.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the nuclei, which is important for accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Temperature: The experiment is typically run at room temperature (298 K).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the chemical shift of the internal or external standard.

-

Integrate the signals to determine the relative ratios of the different fluorine environments.

-

Analyze the multiplicities and measure the coupling constants.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram outlines the logical workflow for the ¹⁹F NMR analysis of a novel fluorinated compound like this compound.

Caption: Workflow for ¹⁹F NMR spectroscopic analysis.

This guide provides a comprehensive framework for understanding and obtaining the ¹⁹F NMR spectrum of this compound. While the presented data is predictive, the experimental protocols and analytical workflow are robust and applicable to the characterization of a wide range of fluorinated molecules.

Mass Spectrometry Analysis of 4-Bromo-2,3,5,6-tetrafluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 4-Bromo-2,3,5,6-tetrafluoropyridine (C₅BrF₄N). The content herein details theoretical fragmentation patterns, experimental protocols, and data interpretation based on established principles of mass spectrometry for halogenated aromatic compounds.

Introduction

This compound is a halogenated pyridine derivative with applications in synthetic chemistry and potentially in the development of novel pharmaceuticals and agrochemicals. Mass spectrometry is a critical analytical technique for the characterization of this and related compounds, providing essential information on molecular weight, elemental composition, and structural features. This guide will focus on the electron ionization (EI) mass spectrometry of the target compound.

Theoretical Mass Spectrum and Isotopic Distribution

The presence of a bromine atom significantly influences the mass spectrum of this compound due to the natural isotopic abundance of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z).

The molecular formula of this compound is C₅BrF₄N. The nominal molecular weight is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁹F, ⁷⁹Br).

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Isotope Composition | Relative Abundance (%) |

| [M]⁺ | 229 | C₅¹²N¹⁴F₄⁷⁹Br | 100 |

| [M+2]⁺ | 231 | C₅¹²N¹⁴F₄⁸¹Br | 97.3 |

Note: The relative abundance is based on the natural isotopic distribution of bromine.

Proposed Fragmentation Pathway

Under electron ionization (EI), this compound is expected to undergo fragmentation through several key pathways. The initial event is the removal of an electron to form the molecular ion, [C₅BrF₄N]⁺•. Subsequent fragmentation is likely to involve the loss of the bromine atom, fluorine atoms, or cleavage of the pyridine ring.

A plausible fragmentation pathway is outlined below:

-

Loss of Bromine: The C-Br bond is relatively weak and can cleave to form the [C₅F₄N]⁺ ion.

-

Loss of Fluorine: Sequential loss of fluorine atoms from the pyridine ring can occur.

-

Ring Cleavage: Fragmentation of the tetrafluoropyridine ring can lead to smaller charged species.

Caption: Proposed fragmentation pathway for this compound under EI-MS.

Table 2: Predicted Major Fragment Ions of this compound

| m/z (Nominal) | Proposed Fragment | Notes |

| 229/231 | [C₅BrF₄N]⁺• | Molecular ion peak with characteristic bromine isotope pattern. |

| 150 | [C₅F₄N]⁺ | Loss of a bromine radical from the molecular ion. |

| 131 | [C₅F₃N]⁺• | Loss of a fluorine radical from the [C₅F₄N]⁺ fragment. |

| 104 | [C₄F₂N]⁺ | Result of ring cleavage, likely loss of CF from [C₅F₃N]⁺•. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of dilutions from the stock solution to the desired concentration range for analysis (e.g., 1-100 µg/mL).

Instrumentation and Parameters

A standard gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source is recommended.

Table 3: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-350 |

| Scan Rate | 2 scans/s |

Experimental Workflow

The general workflow for the GC-MS analysis is depicted below.

Caption: General workflow for the GC-MS analysis of this compound.

Data Interpretation

The acquired mass spectrum should be examined for the following key features:

-

Molecular Ion Peak: Confirm the presence of the [M]⁺ and [M+2]⁺ peaks at m/z 229 and 231 with a relative intensity ratio of approximately 1:1.

-

Major Fragments: Identify the key fragment ions as proposed in Table 2 and the fragmentation pathway diagram. The relative abundances of these fragments will provide insight into the stability of different parts of the molecule.

-

Purity: The gas chromatogram will indicate the purity of the sample. The presence of a single major peak at a specific retention time suggests a pure compound.

Conclusion

The mass spectrometry analysis of this compound, particularly using GC-MS with electron ionization, provides a robust method for its identification and characterization. The characteristic isotopic pattern of bromine is a key diagnostic feature in the mass spectrum. The proposed fragmentation pathway and experimental protocol in this guide offer a solid foundation for researchers and scientists working with this compound. It is important to note that the fragmentation patterns can be influenced by the specific instrumentation and conditions used, and therefore, empirical data should always be the primary basis for structural elucidation.

An In-depth Technical Guide on the Crystal Structure of 4-Bromo-2,3,5,6-tetrafluoropyridine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Structural Analysis and Methodologies for 4-Bromo-2,3,5,6-tetrafluoropyridine

This technical guide serves as a comprehensive resource on the crystal structure of this compound. The document is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural characteristics and experimental protocols related to this compound.

While a specific single-crystal X-ray diffraction study detailing the definitive crystal structure of this compound is not publicly available in the searched scientific literature, this guide provides a general overview of the methodologies that would be employed for such a determination. It also includes information on the synthesis and general properties of the compound.

Molecular Structure

This compound is a halogenated pyridine derivative with the chemical formula C₅BrF₄N. The molecule consists of a pyridine ring that is fully substituted with four fluorine atoms and one bromine atom. The presence of highly electronegative fluorine atoms significantly influences the electronic properties of the pyridine ring, making it a valuable intermediate in organic synthesis.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Hypothetical Experimental Protocols

The determination of the crystal structure of a compound like this compound would typically involve the following key experimental procedures: synthesis and crystallization, and single-crystal X-ray diffraction.

2.1. Synthesis and Crystallization

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the reaction of pentafluoropyridine with a bromide source.

A general procedure for the synthesis is as follows:

-

Pentafluoropyridine is reacted with a brominating agent, such as hydrogen bromide, in a suitable solvent like sulfolane.

-

The reaction is typically carried out in a sealed vessel at an elevated temperature.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent, such as diethyl ether.

-

The organic extracts are then dried and the solvent is removed to yield the crude product.

-

Purification is generally achieved through distillation or column chromatography.

For single-crystal growth, a purified sample of this compound would be dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at a constant temperature, or slow cooling of a saturated solution, are common techniques to obtain high-quality single crystals suitable for X-ray diffraction analysis.

2.2. Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A typical workflow for this process is outlined below:

Diagram 2: Single-Crystal X-ray Diffraction Workflow

Caption: A simplified workflow for crystal structure determination.

Detailed Steps:

-

Crystal Selection and Mounting: A suitable single crystal of this compound would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for factors such as polarization and absorption.

-

Structure Solution: The corrected data is used to solve the "phase problem" and obtain an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction intensities. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Expected Crystallographic Data

Although a specific crystal structure determination has not been found, a successful analysis would yield the following quantitative data, which would be presented in tabular format.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value (Example) |

| Empirical formula | C₅BrF₄N |

| Formula weight | 229.96 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = 90° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | MMMM [R(int) = 0.0XXX] |

| Completeness to theta | 99.9 % |

| Absorption correction | Semi-empirical |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | MMMM / 0 / PPP |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R1 = 0.0XXX, wR2 = 0.0YYY |

| R indices (all data) | R1 = 0.0ZZZ, wR2 = 0.0AAA |

| Largest diff. peak and hole | P.PPP and -H.HHH e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond | Length (Å) (Example) | Angle | Angle (°) (Example) |

| C-Br | 1.8XX | F-C-C | 11X.X |

| C-F | 1.3XX | C-N-C | 11Y.Y |

| C-C | 1.3YY | C-C-Br | 12Z.Z |

| C-N | 1.3ZZ |

Conclusion

While the definitive crystal structure of this compound has not been reported in the reviewed literature, this guide outlines the standard methodologies that would be employed for its determination. The synthesis of this compound is well-established, and its importance as a chemical intermediate suggests that a detailed structural analysis would be of significant interest to the scientific community. The hypothetical data presented herein serves as a template for what would be expected from a single-crystal X-ray diffraction study. Researchers are encouraged to pursue the experimental determination of this crystal structure to provide a more complete understanding of this valuable compound.

Reactivity of the C-Br Bond in 4-Bromo-2,3,5,6-tetrafluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 4-Bromo-2,3,5,6-tetrafluoropyridine. This versatile fluorinated heterocyclic compound serves as a key intermediate in the synthesis of a wide range of functionalized molecules for the pharmaceutical, agrochemical, and materials science industries. The electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the pyridine ring, making the C-Br bond at the 4-position a prime site for various chemical transformations. This document details the primary reaction pathways, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange for the formation of organometallic intermediates, and nucleophilic aromatic substitution. Quantitative data from key experiments are summarized in structured tables, and detailed experimental protocols are provided. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's synthetic utility.

Introduction

This compound is a valuable building block in organic synthesis due to its unique electronic properties. The presence of a bromine atom at the 4-position offers a versatile handle for a variety of substitution and coupling reactions.[1] The strong electron-withdrawing effect of the fluorine atoms renders the pyridine ring highly susceptible to nucleophilic attack and facilitates oxidative addition in palladium-catalyzed processes. This guide will explore the primary modes of reactivity of the C-Br bond in this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is readily activated by palladium(0) catalysts, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to the synthesis of complex aromatic and heteroaromatic structures.

A general catalytic cycle for these cross-coupling reactions is depicted below.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds by reacting an organoboron compound with an organohalide.[2] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Dioxane | 80 | 5 | 92 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 80 | 5 | 87 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 80 | 5 | 89 |

| 4 | 4-Ethylphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2M aq.) | Dioxane | 80 | 5 | 92 |

Data is representative for Suzuki-Miyaura reactions of polyhalogenated substrates and may require optimization for this compound.[3][4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

-

A pressure tube is charged with this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and Pd(PPh₃)₄ (2-3 mol%).

-

Dioxane or a toluene/dioxane (4:1) mixture (0.1 M) and a 2 M aqueous solution of K₂CO₃ (2.0 equiv.) are added.

-

The tube is sealed and the mixture is heated at 80 °C under an argon atmosphere for 3-5 hours.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with CH₂Cl₂ (3 x 25 mL).

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[5]

Table 2: Representative Sonogashira Coupling of Bromopyridines

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |

| 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | i-Pr₂NH | Toluene | 80 | 12 | High |

| 3 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01) | CuI | Et₃N | NMP | 90 | 24 | 30 |

Data is representative for Sonogashira reactions of various bromopyridines and may require optimization for this compound.[5][6]

Experimental Protocol: General Procedure for Sonogashira Coupling [6]

-

To a solution of the this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., DMF or toluene) are added the palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, 2.5 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv.).

-

The reaction mixture is degassed and stirred under an inert atmosphere at the desired temperature (e.g., 80-100 °C) for the specified time (3-24 h).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[7][8]

Table 3: Representative Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOBuᵗ | Toluene | 80 | 4 | 60 |

| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | High |

| 3 | Aniline | Pd₂(dba)₃ (1) | DavePhos (2) | NaOBuᵗ | Dioxane | 100 | 18 | High |

Data is representative for Buchwald-Hartwig amination of various bromopyridines and may require optimization for this compound.[8][9]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]

-

A Schlenk flask is charged with the palladium precatalyst (e.g., [Pd₂(dba)₃]), the phosphine ligand (e.g., BINAP), the base (e.g., NaOBuᵗ), this compound, and the amine under an inert atmosphere.

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

-

The mixture is heated to the desired temperature with stirring for the specified time.

-

After cooling, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with brine.

-

The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Metal-Halogen Exchange

The C-Br bond in this compound can undergo metal-halogen exchange with strong organometallic bases, such as n-butyllithium, to form a highly reactive tetrafluoropyridyl-lithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position.[10]

Table 4: Representative Metal-Halogen Exchange and Electrophilic Quench

| Entry | Organolithium Reagent | Electrophile | Solvent | Temp. (°C) | Yield (%) |

| 1 | n-BuLi | H₂O | THF | -100 to rt | - |

| 2 | n-BuLi | CH₃I | THF | -100 to rt | Moderate |

| 3 | n-BuLi | Benzaldehyde | THF | -100 to rt | Moderate |

| 4 | i-PrMgCl / n-BuLi | DMF | THF | -20 | 71 (for a related phenol) |

Data is representative for metal-halogen exchange on bromoaryl compounds and may require optimization for this compound.[11][12]

Experimental Protocol: General Procedure for Metal-Halogen Exchange [11]

-

To a solution of this compound in an anhydrous etheral solvent (e.g., THF or diethyl ether) under an inert atmosphere at low temperature (e.g., -78 to -100 °C), is added a solution of n-butyllithium dropwise.

-

The reaction mixture is stirred at low temperature for a specified time to ensure complete metal-halogen exchange.

-

The desired electrophile is then added to the solution, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography or distillation.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is the primary site for the reactions discussed above, the highly electron-deficient nature of the tetrafluoropyridine ring also allows for nucleophilic aromatic substitution (SNAr) of the fluorine atoms, typically at the 2- and 6-positions.[13] In some cases, depending on the nucleophile and reaction conditions, substitution of the bromine atom can also be observed. The general mechanism involves the formation of a Meisenheimer complex.

Table 5: Representative Nucleophilic Aromatic Substitution on Polyfluoropyridines

| Entry | Nucleophile | Substrate | Position of Substitution | Solvent | Temp. (°C) | Product |

| 1 | N-nucleophiles | 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | 2 | Various | Various | 2-Substituted product |

| 2 | O-nucleophiles | 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | 2 | Various | Various | 2-Substituted product |

| 3 | S-nucleophiles (soft) | 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines | 4 (displacement of perfluoroalkylthio group) | Various | Various | 4-Substituted product |

| 4 | Sodium methoxide | Perfluoro-(4-phenylpyridine) | 2 | Methanol | Reflux | 2-Methoxy product |

| 5 | Ammonia | Perfluoro-(4-phenylpyridine) | 2 | Aqueous | 20 | 2-Amino product |

Data is for related polyfluorinated pyridine derivatives and illustrates the general principles of regioselectivity.[13][14]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of the nucleophile (e.g., sodium methoxide in methanol, or an amine) is added this compound.

-

The reaction mixture is stirred at a specified temperature (from room temperature to reflux) for a time determined by monitoring the reaction's progress (e.g., by GC-MS or ¹⁹F NMR).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

-

The organic extracts are washed, dried, and concentrated.

-

The product is purified by distillation, recrystallization, or column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The C-Br bond at the 4-position serves as a key functional handle for a range of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution, typically at the fluorine-substituted positions. This guide has provided an overview of these key reaction types, along with representative quantitative data and detailed experimental protocols. The provided information is intended to serve as a foundational resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the effective utilization of this important building block in the creation of novel and complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-溴-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 11. joss.tcnj.edu [joss.tcnj.edu]

- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Properties of the Tetrafluoropyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrafluoropyridine ring, a key structural motif in medicinal chemistry and materials science, possesses a unique electronic profile characterized by strong electron-withdrawing properties. This guide provides a comprehensive analysis of these electronic characteristics, including its acidity, spectroscopic signatures, and reactivity. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key characterization techniques are provided. Visualizations of the electronic effects and reaction pathways are rendered using Graphviz to facilitate a deeper understanding of the structure-property relationships of this important heterocyclic system.

Introduction

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the realm of heterocyclic chemistry, the tetrafluoropyridine ring stands out as a potent electron-withdrawing moiety. The substitution of hydrogen atoms with highly electronegative fluorine atoms significantly modulates the electron density distribution within the pyridine ring, leading to distinct and valuable chemical characteristics. This technical guide delves into the core electronic properties of the 2,3,5,6-tetrafluoropyridine scaffold, providing researchers and drug development professionals with a detailed understanding of its behavior.

Acidity and Basicity: The pKa of the Tetrafluoropyridine Ring

The extensive fluorination drastically reduces the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom is significantly delocalized and withdrawn by the inductive effects of the four fluorine atoms, making protonation highly unfavorable.

Table 1: Predicted pKa Value of 2,3,5,6-Tetrafluoropyridine

| Compound | Predicted pKa | Reference |

| 2,3,5,6-Tetrafluoropyridine | -10.94 ± 0.20 | [1] |

Note: This value is a computational prediction and indicates that 2,3,5,6-tetrafluoropyridine is a very weak base, or conversely, its conjugate acid is a superacid.

Experimental Protocol: Determination of pKa for Highly Acidic N-Heterocycles

Determining the pKa of a very weak base (or a very strong conjugate acid) like tetrafluoropyridine is experimentally challenging and cannot be achieved through standard aqueous titrations. Specialized techniques are required:

-

19F NMR Spectroscopy: This method relies on the change in the 19F NMR chemical shift of the fluorine atoms upon protonation.[2][3]

-

Sample Preparation: A solution of the fluorinated compound is prepared in a suitable non-aqueous solvent (e.g., a superacid medium like FSO3H-SbF5).

-

Titration: A series of samples with varying acid strengths are prepared.

-

NMR Acquisition: 19F NMR spectra are recorded for each sample.

-

Data Analysis: The chemical shifts of the fluorine nuclei are plotted against the acidity function (H0) of the medium. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[2][3]

-

-

Competitive Protonation with a Reference Base: The relative basicity can be determined against a reference compound with a known pKa in the superacid range.

Spectroscopic Properties

The electronic perturbations induced by the fluorine atoms are clearly reflected in the spectroscopic data of the tetrafluoropyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of the tetrafluoropyridine ring.

Table 2: NMR Spectroscopic Data for 2,3,5,6-Tetrafluoropyridine

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| 1H | ~7.0-7.5 (multiplet) | JHF couplings are present but not explicitly detailed in the search results. | |

| 13C | A complex pattern is expected due to C-F coupling. Specific shifts are not readily available in a tabulated format in the search results. | Large one-bond (1JCF) and smaller multi-bond (nJCF) couplings are characteristic. | [4] |

| 19F | Two distinct multiplets are expected due to the symmetry of the molecule. Specific shifts are available in spectral databases. | 3JFF, 4JFF, and 5JFF couplings would be observed. | [5] |

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the tetrafluoropyridine ring are sensitive to the strong C-F bonds and the overall electron distribution.

Table 3: Key Vibrational Frequencies for 2,3,5,6-Tetrafluoropyridine

| Wavenumber (cm-1) | Assignment | Technique | Reference |

| ~1611 | Ring-stretching vibration (ν2) | IR, Raman | [1] |

| Multiple bands in the 1000-1400 cm-1 region | C-F stretching modes | IR, Raman | [1] |

A detailed assignment of all vibrational modes can be found in the work by G.A. Guirgis et al.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the tetrafluoropyridine ring can be observed using UV-Vis spectroscopy.

Table 4: UV-Vis Absorption Data for 2,3,5,6-Tetrafluoropyridine

| Parameter | Value | Reference |

| Band Origin (S1(π,π*) ← S0) | 35,704.6 cm-1 | [1] |

Reactivity: A Highly Electrophilic Aromatic System

The most significant consequence of the electronic properties of the tetrafluoropyridine ring is its high reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen makes the pyridine ring highly electron-deficient and thus an excellent electrophile.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophiles readily attack the tetrafluoropyridine ring, displacing a fluoride ion. The reaction typically proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups.

References

- 1. Infrared, Raman, and Ultraviolet Absorption Spectra and Theoretical Calculations and Structure of 2,3,5,6-Tetrafluoropyridine in its Ground and Excited Electronic States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3,5,6-Tetrafluoropyridine(2875-18-5) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

Stability and Storage of 4-Bromo-2,3,5,6-tetrafluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,3,5,6-tetrafluoropyridine (CAS No. 3511-90-8). Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceuticals and other advanced materials.

Chemical Profile

This compound is a halogenated pyridine derivative widely used as a versatile building block in organic synthesis. Its reactivity is largely dictated by the presence of the bromine atom and the four fluorine atoms on the pyridine ring. While specific, quantitative stability data is limited in publicly available literature, general principles of handling and storing halogenated heterocyclic compounds, along with information from safety data sheets (SDS), provide a strong foundation for ensuring its long-term viability.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

| Parameter | Recommendation | Rationale |

| Temperature | Cool | To minimize the rate of potential decomposition reactions. |

| Environment | Dry, Well-ventilated | To prevent hydrolysis and to safely disperse any potential vapors. |

| Container | Tightly closed | To prevent the ingress of moisture and other atmospheric contaminants. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric components. |

| Light Exposure | Store in the dark | To prevent photodegradation. |

Chemical Stability and Potential Degradation Pathways

1. Nucleophilic Substitution: The electron-withdrawing nature of the fluorine atoms makes the pyridine ring susceptible to nucleophilic attack. The bromine atom, being a good leaving group, can be displaced by various nucleophiles.

2. Hydrolysis: In the presence of moisture, the compound may slowly hydrolyze. The C-Br bond is the most likely site for initial hydrolytic cleavage, which could be followed by the substitution of fluorine atoms under more forcing conditions.

3. Photodegradation: Like many aromatic and halogenated compounds, this compound may be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve the homolytic cleavage of the C-Br bond to form radical intermediates, which can then undergo a variety of reactions.

4. Thermal Decomposition: At elevated temperatures, the compound may decompose. The C-Br bond is the weakest bond in the molecule and is likely to be the first to break upon heating.

The following diagram illustrates the relationship between improper storage conditions and the potential degradation of this compound.

Caption: Relationship between storage conditions and stability.

Potential Decomposition Products

Based on the potential degradation pathways, the following table lists some of the likely decomposition products. It is important to note that the actual decomposition profile may be more complex and dependent on the specific conditions.

| Degradation Pathway | Potential Decomposition Products |

| Hydrolysis | 2,3,5,6-Tetrafluoropyridin-4-ol, Hydrobromic acid |

| Photodegradation | 2,3,5,6-Tetrafluoropyridinyl radical, Bromine radical, various coupling products |

| Thermal Decomposition | 2,3,5,6-Tetrafluoropyridine, Bromine |

Experimental Protocol for Stability Testing

For critical applications, it is highly recommended to perform a stability study of this compound under conditions that mimic its intended use and storage. A general protocol for such a study is outlined below.

Objective: To evaluate the stability of this compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.

Materials and Methods:

-

Sample Preparation:

-

Use a well-characterized batch of this compound with a known purity.

-

Prepare multiple aliquots of the compound in appropriate, inert containers (e.g., amber glass vials with PTFE-lined caps).

-

-

Stress Conditions:

-

Temperature: Store samples at various temperatures, for example:

-

Refrigerated (2-8 °C)

-

Room temperature (e.g., 25 °C)

-

Elevated temperature (e.g., 40 °C, 60 °C)

-

-

Humidity: Store samples at different relative humidity (RH) levels, for example:

-

Low humidity (e.g., <25% RH)

-

Ambient humidity

-

High humidity (e.g., 75% RH)

-

-

Light Exposure:

-

Protect samples from light (control).

-

Expose samples to a controlled light source that mimics daylight (e.g., ICH option 1 or 2).

-

-

-

Time Points:

-

Define specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).

-

-

Analytical Methods:

-

Purity and Degradation Products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) detector. The method should be able to separate the parent compound from potential degradation products.

-

Appearance: Visually inspect the samples for any changes in color or physical state.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point under each condition.

-

Identify and, if possible, quantify any significant degradation products.

-

Determine the rate of degradation under each condition.

-

The following diagram provides a workflow for a typical stability testing experiment.

A Technical Guide to 4-Bromo-2,3,5,6-tetrafluoropyridine: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetrafluoropyridine is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the reactive bromine handle, make it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, typical purity levels, detailed experimental protocols for its synthesis and purification, and its application in key organic reactions.

Commercial Availability and Purity

This compound is readily available from several chemical suppliers. The typical purity offered is ≥98%, suitable for most research and development applications. Below is a summary of prominent suppliers and their product specifications.

| Supplier | Product Number | Purity | CAS Number |

| Sigma-Aldrich | 339784 | 98% | 3511-90-8 |

| Apollo Scientific | PC5159 | ≥98% | 3511-90-8 |

| Fluorochem | 017156 | ≥98% | 3511-90-8 |

| Molekula | 29598512 | ≥98% | 3511-90-8 |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the bromination of pentafluoropyridine. The following protocols are based on established literature procedures.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentafluoropyridine

-

Bromine

-

Iron powder (catalyst)

-

Anhydrous sodium sulfite

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pentafluoropyridine and a catalytic amount of iron powder.

-

Bromine is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Gas Chromatography (GC) or ¹⁹F NMR.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.

-

The organic solution is washed sequentially with water, a saturated aqueous solution of sodium sulfite (to remove unreacted bromine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound is typically purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Procedure:

-

The crude product is transferred to a distillation flask.

-

The apparatus is set up for fractional distillation under vacuum.

-

The product is distilled at a reduced pressure, and the fraction boiling at the appropriate temperature is collected. The literature boiling point is 134-135 °C at atmospheric pressure.[2]

Experimental Workflow

References

An In-depth Technical Guide to the Key Chemical Reactions of 4-Bromo-2,3,5,6-tetrafluoropyridine

Introduction

4-Bromo-2,3,5,6-tetrafluoropyridine is a versatile fluorinated heterocyclic compound that serves as a crucial building block for the synthesis of complex organic molecules in the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, stemming from the electron-withdrawing nature of the four fluorine atoms and the presence of a reactive bromine atom, allow for a diverse range of chemical transformations. This guide provides a detailed overview of the core chemical reactions involving this reagent, complete with experimental protocols, quantitative data, and process visualizations to support researchers and development professionals.

Physical and Chemical Properties [1]

| Property | Value |

| CAS Number | 3511-90-8 |

| Molecular Formula | C₅BrF₄N |

| Molecular Weight | 229.96 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 134-135 °C |

| Density | 1.92 g/mL at 25 °C |

| Refractive Index | n20/D 1.464 |

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the tetrafluoropyridine ring makes it exceptionally susceptible to nucleophilic aromatic substitution (SNAr). While nucleophilic attack on pentafluoropyridine occurs regioselectively at the 4-position[2][3], the presence of a bromine atom at this position in this compound directs substitution to the electronically activated ortho-positions (C2 and C6). This allows for the selective replacement of fluorine atoms by a wide variety of nucleophiles.

Representative Quantitative Data for SNAr Reactions

| Entry | Nucleophile | Solvent | Conditions | Product | Yield (%) |

| 1 | Piperidine | Acetonitrile | 80 °C, 12 h | 4-Bromo-2-(piperidin-1-yl)-3,5,6-trifluoropyridine | ~90 |

| 2 | Sodium Methoxide | Methanol | 65 °C, 6 h | 4-Bromo-2-methoxy-3,5,6-trifluoropyridine | ~85 |

| 3 | Thiophenol / K₂CO₃ | DMF | 100 °C, 8 h | 4-Bromo-2-(phenylthio)-3,5,6-trifluoropyridine | ~88 |

| 4 | Morpholine / K₂CO₃ | DMSO | 100 °C, 12 h | 4-(4-Bromo-3,5,6-trifluoropyridin-2-yl)morpholine | ~92 |

Note: The data in this table represents typical, expected yields for SNAr reactions based on the reactivity of similar polyfluoroaromatic compounds. Actual yields may vary based on specific experimental conditions.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-(piperidin-1-yl)-3,5,6-trifluoropyridine

This protocol is adapted from general procedures for SNAr reactions on polyfluoroheterocycles.

-

Reagent Preparation : To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq, 2.30 g, 10.0 mmol).

-

Solvent and Reagent Addition : Add anhydrous acetonitrile (20 mL) to the flask. Subsequently, add piperidine (1.2 eq, 1.02 g, 12.0 mmol) dropwise to the stirred solution at room temperature.

-

Reaction : Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C in an oil bath.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).

-

Work-up : After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification : Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Suzuki-Miyaura and Sonogashira couplings are the most prominent examples, allowing for the introduction of aryl, heteroaryl, and alkynyl moieties.

Suzuki-Miyaura Coupling

This reaction couples this compound with various organoboron reagents (boronic acids or esters) to form 4-aryl- or 4-vinyl-tetrafluoropyridines.

Representative Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 94 |

| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 85 |

| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

Note: The data in this table represents typical, expected yields based on general Suzuki-Miyaura protocols.[4][5] Actual yields may vary.

Detailed Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-2,3,5,6-tetrafluoropyridine

This protocol is adapted from general procedures for Suzuki-Miyaura reactions of aryl bromides.[4][6]

-

Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq, 1.15 g, 5.0 mmol), 4-methoxyphenylboronic acid (1.2 eq, 0.91 g, 6.0 mmol), and potassium phosphate (K₃PO₄) (3.0 eq, 3.18 g, 15.0 mmol).

-

Catalyst Addition : Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq, 173 mg, 0.15 mmol).

-

Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition : Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

-

Reaction : Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (25 mL) and brine (25 mL).

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes, providing a direct route to 4-alkynyl-2,3,5,6-tetrafluoropyridine derivatives.

Representative Quantitative Data for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 89 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 50 °C | 91 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | RT | 85 |

| 4 | Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 95 |

Note: The data in this table is derived from general Sonogashira protocols and specific examples with similar substrates.[7][8][9] Actual yields may vary.

Detailed Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoro-4-(phenylethynyl)pyridine

This protocol is adapted from a general procedure for Sonogashira coupling.[7]

-

Setup : To a degassed solution of this compound (1.0 eq, 1.15 g, 5.0 mmol) in a mixture of THF (20 mL) and Triethylamine (Et₃N) (10 mL), add Pd(PPh₃)₄ (0.05 eq, 289 mg, 0.25 mmol) and Copper(I) iodide (CuI) (0.10 eq, 95 mg, 0.5 mmol).

-

Inert Atmosphere : Degas the reaction mixture by bubbling argon through the solution for 10 minutes at room temperature.

-

Reagent Addition : Add phenylacetylene (1.1 eq, 0.56 g, 5.5 mmol) dropwise to the mixture.

-

Reaction : Stir the reaction at room temperature for 16 hours.

-

Monitoring : Monitor the reaction by TLC until the starting bromide is consumed.

-

Work-up : Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the residue in diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography to yield the desired alkynylated pyridine.

Formation of Organometallic Intermediates

The bromine atom can be readily converted into an organometallic species, such as a Grignard or organolithium reagent, through halogen-metal exchange. These highly reactive intermediates can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 4-position.

Representative Reactions of Organometallic Intermediates

| Entry | Reagent | Electrophile (E⁺) | Product (after quench) | Yield (%) |

| 1 | i-PrMgCl·LiCl | Benzaldehyde | (2,3,5,6-Tetrafluoropyridin-4-yl)(phenyl)methanol | ~75 |

| 2 | n-BuLi (-78 °C) | CO₂ | 2,3,5,6-Tetrafluoropyridine-4-carboxylic acid | ~80 |

| 3 | Mg / THF | DMF | 2,3,5,6-Tetrafluoropyridine-4-carbaldehyde | ~70 |

| 4 | n-BuLi (-78 °C) | I₂ | 2,3,5,6-Tetrafluoro-4-iodopyridine | ~88 |

Note: The data in this table is based on expected outcomes from well-established organometallic reactions.[10][11] Actual yields may vary.

Detailed Experimental Protocol: Grignard Reagent Formation and Reaction with an Aldehyde

This protocol is adapted from standard procedures for Grignard reagent formation from aryl bromides.[11][12]

-